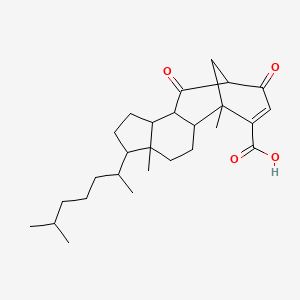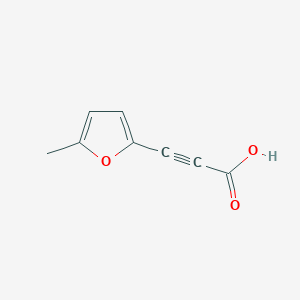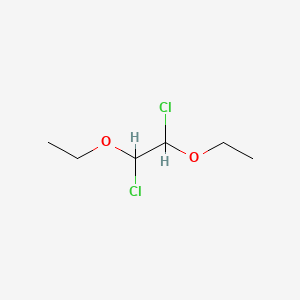![molecular formula C8H7N3 B13959415 8H-pyrimido[4,5-c]azepine CAS No. 62376-38-9](/img/structure/B13959415.png)
8H-pyrimido[4,5-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-pyrimido[4,5-c]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a pyrimidine ring. This structure is of significant interest due to its potential pharmacological and therapeutic applications. The compound is known for its diverse biological activities, making it a valuable subject of study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrimido[4,5-c]azepine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-1-oxo-2-phenyl-5-(pyrrolidin-1-yl)-1,2,4a,5,6,7,8,9-octahydropyrimido[1,6-a]azepine-4-carbonitrile . This precursor undergoes various cyclization reactions to form the desired azepine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactions and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 8H-pyrimido[4,5-c]azepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
8H-pyrimido[4,5-c]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an anti-inflammatory agent.
Medicine: Research has shown that derivatives of this compound exhibit significant antifungal activity.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8H-pyrimido[4,5-c]azepine involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . The compound’s structure allows it to interact with specific enzymes and receptors, disrupting normal cellular processes in pathogens.
Comparaison Avec Des Composés Similaires
- Pyrimido[4,5-d]pyrimidines
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Comparison: 8H-pyrimido[4,5-c]azepine is unique due to its seven-membered azepine ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and has been shown to have significant anti-inflammatory and antifungal properties .
Propriétés
Numéro CAS |
62376-38-9 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
8H-pyrimido[4,5-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-7-4-10-6-11-8(7)5-9-3-1/h1-6,9H |
Clé InChI |
VJEMZFPKYVTKRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C2C(=C1)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


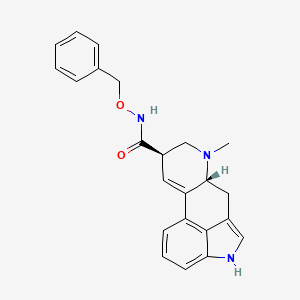
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
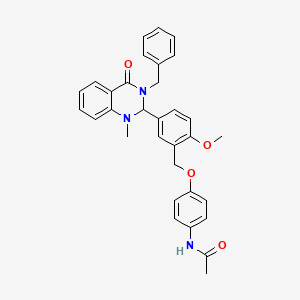
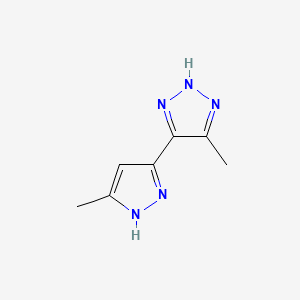
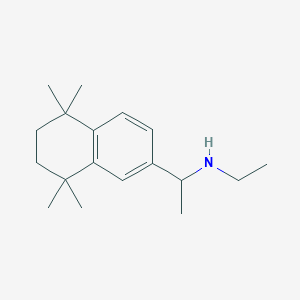

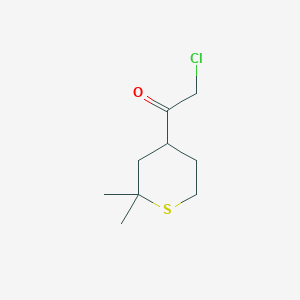


![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
